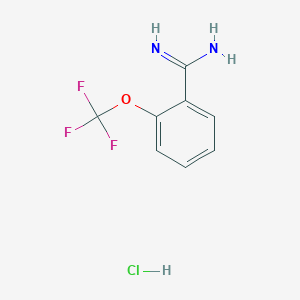

2-(Trifluoromethoxy)benzimidamide hydrochloride

Description

2-(Trifluoromethoxy)benzimidamide hydrochloride is a benzimidamide derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the ortho position of the benzene ring. Its molecular formula is C₈H₇F₃N₂O·HCl, with a molecular weight of 269.06 g/mol (calculated). The compound is synthesized via a two-step process:

Step 1: Reaction of 2-[2-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride with dicyandiamide yields an intermediate (LCMS: [M+H]+: 290.20) .

Step 2: Subsequent treatment with methyl 2-chloroacetate produces the final triazine derivative (LCMS: [M+H]+: 348.20) .

The trifluoromethoxy group confers unique electronic and steric properties, enhancing metabolic stability and bioavailability compared to non-fluorinated analogs . It is utilized in pharmaceutical research, particularly as a component of dual-acting FFAR1/FFAR4 allosteric modulators .

Properties

IUPAC Name |

2-(trifluoromethoxy)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O.ClH/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWUEKKBEVKNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=N)N)OC(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611623 | |

| Record name | 2-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127979-76-4 | |

| Record name | Benzenecarboximidamide, 2-(trifluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127979-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethoxy)benzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)benzimidamide hydrochloride typically involves the reaction of 2-(Trifluoromethoxy)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)benzimidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

Pharmaceutical Development

Overview:

This compound is primarily utilized in the synthesis of pharmaceuticals, especially as an intermediate for developing enzyme inhibitors. Its trifluoromethoxy group enhances biological activity, making it a valuable component in drug design.

Case Study:

Research has shown that benzimidazole derivatives exhibit notable pharmacological activities. For instance, compounds derived from benzimidazole have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial targets for anti-inflammatory drugs. Specific derivatives showed IC50 values in the nanomolar range, indicating potent activity against COX-1 and COX-2 enzymes .

Data Table:

| Compound | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | COX-1 Inhibition | 0.1664 | Moneer et al., 2016 |

| Compound B | COX-2 Inhibition | 0.0370 | Moneer et al., 2016 |

| Compound C | Anti-inflammatory Effect | 92.7% reduction | Sharma et al., 2017 |

Biochemical Research

Overview:

In biochemical studies, 2-(trifluoromethoxy)benzimidamide hydrochloride is employed to investigate protein interactions and enzyme activities. Its unique chemical properties allow researchers to explore various biological mechanisms.

Applications:

- Protein Interaction Studies: The compound helps in elucidating the binding affinities of proteins, which is essential for understanding cellular processes.

- Enzyme Activity Modulation: It serves as a tool to modulate enzyme activities in vitro, aiding in the discovery of new therapeutic targets.

Agricultural Chemistry

Overview:

The compound has potential applications in the formulation of agrochemicals. Its chemical stability and reactivity can enhance the efficacy of pesticides and herbicides.

Case Study:

Research has indicated that trifluoromethyl-substituted compounds can improve the performance of agrochemicals by increasing their bioactivity against pests while reducing toxicity to non-target organisms .

Material Science

Overview:

In material science, this compound is used to develop advanced materials due to its stability and reactivity.

Applications:

- Polymer Chemistry: It can be incorporated into polymer matrices to enhance properties such as thermal stability and chemical resistance.

- Coatings: The compound's unique properties make it suitable for creating specialized coatings with improved durability.

Diagnostic Tools

Overview:

The compound is also explored in the development of diagnostic agents. Its ability to improve the sensitivity and specificity of tests makes it a valuable asset in medical diagnostics.

Applications:

- Imaging Agents: Research indicates that incorporating trifluoromethoxy groups can enhance imaging contrast in various diagnostic procedures.

- Biomarker Detection: It aids in the development of assays for detecting specific biomarkers associated with diseases.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)benzimidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzimidamide Hydrochloride

Key analogs and their properties are summarized below:

Key Observations:

Substituent Effects :

- The trifluoromethoxy group (-OCF₃) in the ortho position increases steric bulk and electron-withdrawing effects compared to methyl (-CH₃) substituents, reducing basicity and enhancing membrane permeability .

- Meta vs. para methyl analogs : Meta substitution (3-methyl) may hinder binding interactions in target proteins compared to para (4-methyl) due to altered spatial orientation .

Physicochemical Properties: The trifluoromethoxy derivative exhibits higher molecular weight (269.06 vs. 184.62 g/mol for methyl analogs), which may reduce aqueous solubility but improve lipid bilayer penetration .

Synthetic Considerations :

Functional Analogues in Drug Development

Triazine Derivatives: The intermediate 6-(chloromethyl)-N²-2-[2-(trifluoromethoxy)phenyl]ethyl-1,3,5-triazine-2,4-diamine ([M+H]+: 348.20) demonstrates the utility of 2-(trifluoromethoxy)benzimidamide in constructing heterocyclic scaffolds with dual receptor activity . Comparatively, non-fluorinated triazine derivatives show reduced metabolic stability in preclinical studies .

Trifluoromethyl vs. Trifluoromethoxy :

Biological Activity

2-(Trifluoromethoxy)benzimidamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and its role in drug development.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core substituted with a trifluoromethoxy group. This unique structure contributes to its biological properties, particularly its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced binding affinity and selectivity for their targets due to the electronegative nature of fluorine, which can stabilize interactions with active sites on proteins .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been tested against various protozoa, demonstrating significant potency:

| Pathogen | IC50 (µM) | Comparison |

|---|---|---|

| Entamoeba histolytica | <0.050 | More potent than standard indazole |

| Giardia intestinalis | <0.050 | Comparable efficacy against T. vaginalis |

| Trichomonas vaginalis | <0.070 | Effective against multiple strains |

These findings suggest that the compound is particularly effective against protozoan infections, which are often challenging to treat due to resistance issues .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the trifluoromethoxy group appears to enhance its activity compared to non-fluorinated analogs .

Case Studies

- Antiprotozoal Efficacy : A study evaluated the effectiveness of various benzimidazole derivatives, including this compound, against protozoan pathogens. The results indicated that modifications at the phenyl position significantly influenced activity, with the trifluoromethoxy substitution providing enhanced potency .

- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent response, with IC50 values indicating substantial growth inhibition in treated cells compared to controls .

Q & A

Q. What are the common synthetic routes for 2-(Trifluoromethoxy)benzimidamide hydrochloride, and what factors influence reaction efficiency?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous pathways for trifluoromethoxy-containing heterocycles suggest copper-catalyzed cross-coupling reactions as a viable strategy. For example, trifluoroacetimidoyl halides (e.g., N-(2-haloaryl)trifluoroacetimidoyl chlorides) can react with primary amines under Cu(I)/TMEDA catalysis to form benzimidazole derivatives . Adapting this method, amidine precursors (e.g., nitriles or imidoyl chlorides) could undergo nucleophilic addition or coupling with amines, followed by hydrochlorination. Key factors include:

-

Catalyst system : Cu(I) with ligands like TMEDA improves reaction efficiency.

-

Substituent compatibility : Halogen substituents (Cl, Br, I) at the 2-position are tolerated but may require adjusted reaction times .

-

Solvent and temperature : Tetrahydrofuran (THF) at room temperature is common for similar reactions .

- Table 1 : Comparison of Synthetic Approaches for Analogous Compounds

| Precursor | Catalyst/Ligand | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-Bromophenyl)imidoyl chloride | Cu(I)/TMEDA | THF, RT, 24 h | 65–78 | |

| Amidino-nitrile derivative | HCl gas (in EtOH) | Reflux, 6 h | 85–90 |

Q. How can researchers optimize purification methods for this compound given its physicochemical properties?

- Methodological Answer : Purification strategies depend on solubility and stability:

- Recrystallization : Use polar aprotic solvents (e.g., THF or acetonitrile) due to the compound’s moderate solubility .

- Column chromatography : Silica gel with dichloromethane/methanol gradients (95:5 to 85:15) effectively separates impurities.

- Salt removal : Triethylammonium chloride byproducts (common in amine reactions) are eliminated via filtration before solvent evaporation .

Key physicochemical parameters (e.g., density: 1.538 g/cm³, boiling point: ~280°C) guide solvent selection .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with exact mass 234.00205 Da .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), amidine NH₂ (δ 5.5–6.0 ppm, broad).

- ¹³C NMR : CF₃O group (δ 120–125 ppm, quartet due to ¹JCF coupling) .

- X-ray Crystallography : Resolve diastereomeric mixtures (if present) using SHELX programs for structure refinement .

Advanced Research Questions

Q. What mechanistic insights exist for the copper-catalyzed cross-coupling reactions used in synthesizing 2-(trifluoromethoxy)benzimidazole derivatives?

- Methodological Answer : Cu(I) catalysts facilitate Ullmann-type coupling via a single-electron transfer (SET) mechanism. TMEDA acts as a bidentate ligand, stabilizing the Cu center and accelerating oxidative addition of aryl halides. The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilicity at the aryl halide, favoring coupling with amines. Competing pathways (e.g., homocoupling) are suppressed by optimizing ligand ratios and avoiding excess base .

Q. How do structural modifications at the 2-(trifluoromethoxy) position affect the compound's reactivity and biological activity?

- Methodological Answer :

- Reactivity : The CF₃O group increases electrophilicity, enhancing susceptibility to nucleophilic attack at the benzimidamide core. Substituents like Cl or Br at the 2-position slow coupling kinetics but improve regioselectivity .

- Biological Activity : Trifluoromethoxy derivatives exhibit mitochondrial uncoupling activity (e.g., FCCP analogs in protonophore assays) . Modifications altering lipophilicity (e.g., substituting CF₃O with OCF₃ or CF₃) impact membrane permeability and target engagement .

Q. What challenges arise in resolving diastereomeric mixtures of derivatives, and what chromatographic strategies are effective?

- Methodological Answer : Diastereomers with similar polarity (e.g., axial vs. equatorial CF₃O conformers) require chiral stationary phases (CSPs) or preparative HPLC with cellulose-based columns. For example:

- HPLC Conditions : Hexane/isopropanol (80:20), 1.0 mL/min flow rate, UV detection at 254 nm .

- Crystallization : Slow evaporation from ethanol/water mixtures (7:3) yields enantiopure crystals .

Q. How can discrepancies in spectroscopic data between theoretical predictions and experimental results be addressed?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict NMR shifts and compare with experimental data.

- Dynamic Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) and hydrogen bonding, which alter NH₂ proton chemical shifts .

- Validation : Cross-check HRMS with isotopic patterns (e.g., ³⁵Cl/³⁷Cl ratio) .

Q. What in vitro assays are suitable for evaluating the mitochondrial targeting potential of this compound?

- Methodological Answer :

- Mitochondrial Membrane Potential (ΔΨm) : Use rhodamine 123 or JC-1 dyes to measure depolarization in HEK293 cells .

- Oxygen Consumption Rate (OCR) : Seahorse XF Analyzer assays quantify uncoupling efficiency (EC₅₀ values) .

- Cytotoxicity : MTT assays in cancer vs. normal cell lines assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.